molecular formula C22H24N2O6S B10896580 Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Cat. No.: B10896580
M. Wt: 444.5 g/mol
InChI Key: SSHYEJWESWPPCB-UHFFFAOYSA-N
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Description

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and a piperidine group

Preparation Methods

The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the introduction of the thiophene ring and the piperidine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:

Biological Activity

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate (referred to as EBC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of EBC, supported by relevant data tables and case studies.

EBC has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H22N2O6S
Molecular Weight466.51 g/mol
CAS Number[Not provided]
StructureChemical Structure

Biological Activity Overview

EBC has been studied for various biological activities, including:

  • Antitumor Activity : EBC exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its usefulness in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate that EBC possesses antimicrobial properties against a range of pathogens, which could be beneficial in developing new antimicrobial agents.

The biological activity of EBC can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : EBC has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It affects various signaling pathways related to inflammation and apoptosis, such as the NF-kB and MAPK pathways.

Case Study 1: Antitumor Activity

A study conducted on the effects of EBC on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that EBC significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of EBC resulted in a marked decrease in inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests its potential as a therapeutic agent for chronic inflammatory conditions.

Research Findings Summary

Recent research highlights the following findings regarding EBC:

Activity TypeFindingsReferences
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialEffective against Gram-positive bacteria

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H24N2O6S/c1-3-28-22(27)17-13(2)18(21(26)24-9-5-4-6-10-24)31-20(17)23-19(25)14-7-8-15-16(11-14)30-12-29-15/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,25)

InChI Key

SSHYEJWESWPPCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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